An In-Depth Technical Guide to 6-FAM-PEG3-Azide: Structure, Properties, and Applications
An In-Depth Technical Guide to 6-FAM-PEG3-Azide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-FAM-PEG3-Azide, a versatile fluorescent probe widely utilized in biological research and drug development. We will delve into its chemical structure and physicochemical properties, explore its primary applications in bioconjugation through "click chemistry," and provide detailed experimental protocols for its use.
Core Concepts: Chemical Structure and Properties
6-FAM-PEG3-Azide is a trifunctional molecule comprising a 6-carboxyfluorescein (B556484) (6-FAM) fluorescent reporter, a triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group. This well-defined structure imparts a unique combination of properties that make it an invaluable tool for labeling and detecting biomolecules.
The 6-FAM moiety is a widely used green fluorescent dye known for its high quantum yield and good photostability. The hydrophilic PEG3 spacer enhances the water solubility of the molecule and minimizes steric hindrance between the dye and the target biomolecule, thereby preserving the biological activity of the labeled molecule.[1] The terminal azide group is the key to its utility in "click chemistry," a class of biocompatible reactions that enable efficient and specific covalent bond formation in complex biological environments.
Physicochemical and Spectroscopic Properties
Quantitative data for 6-FAM-PEG3-Azide and the closely related 6-FAM-Azide are summarized below. These parameters are crucial for designing and interpreting experiments involving fluorescence detection.
| Property | Value | Reference |
| Chemical Formula | C₂₉H₂₈N₄O₉ | [1] |
| Molecular Weight | 576.56 g/mol | [1] |
| CAS Number | 412319-45-0 | [1] |
| Appearance | White to yellow powder/crystal | |
| Purity (HPLC) | >95% | |
| Excitation Maximum (λex) | ~492-496 nm | |
| Emission Maximum (λem) | ~516-520 nm | |
| Extinction Coefficient (ε) | ~74,000-83,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.93 | |
| Solubility | Soluble in DMSO, DMF, and alcohols |
Note: Spectroscopic properties can be influenced by the local environment (e.g., pH, solvent polarity).
Mechanism of Action: The Power of Click Chemistry
6-FAM-PEG3-Azide serves as a fluorescent "tag" that can be attached to other molecules through a highly efficient and specific reaction known as the azide-alkyne cycloaddition. This reaction, a cornerstone of "click chemistry," can be performed in two primary modes:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of 6-FAM-PEG3-Azide with a terminal alkyne on a target biomolecule. CuAAC is known for its high reaction rates and yields.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[2]
The result of both reactions is a stable triazole linkage, covalently attaching the 6-FAM fluorophore to the target molecule.
Experimental Protocols
The following sections provide detailed methodologies for common applications of 6-FAM-PEG3-Azide.
Protocol 1: Labeling of Alkyne-Modified Oligonucleotides via CuAAC
This protocol describes the labeling of an oligonucleotide containing a terminal alkyne modification with 6-FAM-PEG3-Azide using a copper-catalyzed reaction.
Materials:
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Alkyne-modified oligonucleotide
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6-FAM-PEG3-Azide
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Nuclease-free water
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DMSO (anhydrous)
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Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 50 mM in DMSO/t-butanol)
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Sodium ascorbate (B8700270) solution (e.g., 100 mM in nuclease-free water, freshly prepared)
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Reaction buffer (e.g., 100 mM TEAA, pH 7.5)
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Purification supplies (e.g., ethanol (B145695), sodium acetate, size-exclusion chromatography columns)
Procedure:
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Prepare the Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1-2 mM.
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Prepare 6-FAM-PEG3-Azide Stock Solution: Dissolve 6-FAM-PEG3-Azide in anhydrous DMSO to a concentration of 10 mM.
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Prepare the Catalyst Complex: In a microcentrifuge tube, mix the CuSO₄ solution with the THPTA or TBTA solution at a 1:5 molar ratio.
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Set up the Reaction: In a clean microcentrifuge tube, combine the following in order:
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Alkyne-modified oligonucleotide (1-5 nmol)
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Reaction buffer
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6-FAM-PEG3-Azide stock solution (1.5 to 5-fold molar excess over the oligonucleotide)
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Catalyst complex (e.g., 5-10 mol% relative to the oligonucleotide)
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Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration of 1-5 mM).
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Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, or overnight at 4°C, protected from light.
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Purification: Purify the labeled oligonucleotide from excess reagents using ethanol precipitation, size-exclusion chromatography, or HPLC.
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Quantification: Determine the concentration and labeling efficiency of the purified 6-FAM-labeled oligonucleotide using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and ~495 nm (for 6-FAM).
Protocol 2: Labeling of a DBCO-Modified Protein via SPAAC
This protocol details the copper-free labeling of a protein containing a strained alkyne (e.g., dibenzocyclooctyne, DBCO) with 6-FAM-PEG3-Azide.
Materials:
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DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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6-FAM-PEG3-Azide
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DMSO (anhydrous)
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Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
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Prepare 6-FAM-PEG3-Azide Stock Solution: Dissolve 6-FAM-PEG3-Azide in anhydrous DMSO to a concentration of 10 mM.
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Reaction Setup:
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In a microcentrifuge tube, add the DBCO-modified protein solution (e.g., 1-5 mg/mL).
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Add the 6-FAM-PEG3-Azide stock solution to achieve a 2- to 10-fold molar excess over the protein. Ensure the final DMSO concentration remains below 10% to prevent protein denaturation.
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Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
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Purification: Remove unreacted 6-FAM-PEG3-Azide using a size-exclusion chromatography column equilibrated with a suitable buffer.
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Characterization: Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm and ~495 nm. Further characterization can be performed using SDS-PAGE with in-gel fluorescence scanning.
Protocol 3: Metabolic Labeling and Imaging of Cell Surface Glycoproteins
This protocol describes a two-step process for labeling cell surface glycoproteins: metabolic incorporation of an azide-modified sugar followed by SPAAC with a DBCO-functionalized 6-FAM. While this protocol uses a DBCO-fluorophore, 6-FAM-PEG3-Azide can be used in the reverse labeling strategy where an alkyne-modified sugar is metabolically incorporated.
Materials:
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Mammalian cells of interest
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Cell culture medium
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Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
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DBCO-functionalized 6-FAM
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Phosphate-buffered saline (PBS)
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Fixative (e.g., 4% paraformaldehyde in PBS)
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Fluorescence microscope
Procedure:
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Metabolic Labeling:
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Culture cells to the desired confluency.
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Supplement the culture medium with 25-50 µM Ac₄ManNAz.
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Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.
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Cell Preparation:
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Gently wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz.
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SPAAC Reaction:
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Prepare a 10-50 µM solution of the DBCO-functionalized 6-FAM in serum-free medium or PBS.
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Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.
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Washing: Wash the cells three times with PBS to remove the unreacted probe.
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Fixation and Imaging:
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Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
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Wash the cells three times with PBS.
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Mount the coverslips and visualize the labeled glycoproteins using a fluorescence microscope with appropriate filter sets for 6-FAM.
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Advanced Applications and Visualized Workflows
Beyond simple labeling, 6-FAM-PEG3-Azide can be employed in more complex experimental designs to study molecular interactions and dynamics.
Förster Resonance Energy Transfer (FRET) Studies
6-FAM is an excellent donor fluorophore for FRET-based assays when paired with a suitable acceptor (e.g., TAMRA, Cy3). By labeling two interacting biomolecules, one with 6-FAM-PEG3-Azide and the other with an alkyne-functionalized acceptor dye (or vice versa), the proximity of the two molecules can be quantified. A typical workflow for a FRET experiment using click chemistry is depicted below.
Multi-Color Cellular Imaging
6-FAM-PEG3-Azide can be used in conjunction with other fluorescent probes for multi-color imaging of different cellular components or processes. The bioorthogonal nature of click chemistry allows for the specific labeling of one target with 6-FAM without interfering with other labeling strategies (e.g., immunofluorescence, other click chemistry pairs).
Conclusion
6-FAM-PEG3-Azide is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its well-defined structure, favorable spectroscopic properties, and utility in highly efficient and bioorthogonal click chemistry reactions make it an indispensable reagent for a wide range of applications in molecular biology, cell biology, and drug discovery. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to effectively incorporate this valuable probe into their experimental designs.
